molecular formula C15H10Cl2N2S B2571072 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole CAS No. 263869-45-0

3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2571072
CAS No.: 263869-45-0
M. Wt: 321.22
InChI Key: WUJSIYZKNJOYQA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-chlorophenyl groups and a sulfanyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzaldehyde in the presence of a base to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring. The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring and chlorophenyl groups can confer biological activity, making it a candidate for drug discovery efforts.

Medicine

Medicinally, pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. The specific activity of this compound would need to be evaluated through biological assays and clinical trials.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may also make it useful as a ligand in coordination chemistry or as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazole: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole: Lacks one of the chlorophenyl groups, which could influence its chemical properties and applications.

Uniqueness

The presence of both 4-chlorophenyl groups and the sulfanyl group in 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole makes it unique compared to its analogs

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S/c16-11-3-1-10(2-4-11)15-14(9-18-19-15)20-13-7-5-12(17)6-8-13/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJSIYZKNJOYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)SC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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